BenchChemオンラインストアへようこそ!

N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Src kinase inhibition medicinal chemistry structure–activity relationship

N-(1-Benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (CAS 1021209-98-2) is a fully synthetic small molecule (C26H28N2O5, MW 448.52) that combines a 4-oxo-4H-pyran-2-carboxamide core with a 1-benzylpiperidin-4-yl amide and a 3-methoxybenzyl ether at the 5-position. The 4-oxo-4H-pyran-2-carboxamide scaffold has been explored predominantly as a potential Src kinase inhibitor platform, while the 1-benzylpiperidine moiety is a privileged structure in monoamine transporter and melatonin receptor modulation.

Molecular Formula C26H28N2O5
Molecular Weight 448.519
CAS No. 1021209-98-2
Cat. No. B2407465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
CAS1021209-98-2
Molecular FormulaC26H28N2O5
Molecular Weight448.519
Structural Identifiers
SMILESCOC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C26H28N2O5/c1-31-22-9-5-8-20(14-22)17-32-25-18-33-24(15-23(25)29)26(30)27-21-10-12-28(13-11-21)16-19-6-3-2-4-7-19/h2-9,14-15,18,21H,10-13,16-17H2,1H3,(H,27,30)
InChIKeySZMVCDQODCOTMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (CAS 1021209-98-2): Structural Context and Comparator Landscape


N-(1-Benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (CAS 1021209-98-2) is a fully synthetic small molecule (C26H28N2O5, MW 448.52) that combines a 4-oxo-4H-pyran-2-carboxamide core with a 1-benzylpiperidin-4-yl amide and a 3-methoxybenzyl ether at the 5-position . The 4-oxo-4H-pyran-2-carboxamide scaffold has been explored predominantly as a potential Src kinase inhibitor platform, while the 1-benzylpiperidine moiety is a privileged structure in monoamine transporter and melatonin receptor modulation [1][2]. This compound sits at the intersection of these two pharmacophore spaces, making its differentiation from analogs bearing different benzyl ether substituents (e.g., 4-fluoro, unsubstituted benzyl, or 4-methoxybenzyl) or different amide appendages critical for rational procurement decisions.

Why N-(1-Benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide Cannot Be Trivially Replaced by Other 4-Oxo-4H-Pyran-2-Carboxamides or 1-Benzylpiperidine Amides


The 4-oxo-4H-pyran-2-carboxamide scaffold is highly sensitive to the nature and position of both the amide substituent and the 5-benzyloxy group. In the foundational Src inhibitor series by Farard et al., even minor modifications to the 6-position or the benzyloxy aryl ring resulted in large changes in kinase inhibitory potency [1]. Separately, in 4-benzylpiperidine carboxamide monoamine reuptake inhibitors, the length of the linker, the aromatic ring substituent on the amide, and the substitution pattern on the benzyl group all dramatically shift selectivity among SERT, NET, and DAT [2]. Simple replacement with N-(1-benzylpiperidin-4-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (CAS 1021209-53-9) or 5-(benzyloxy)-N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide would alter hydrogen-bonding capacity, lipophilicity, and metabolic stability, thereby invalidating any quantitative structure–activity relationship established for this specific compound.

Head-to-Head Comparator Evidence for N-(1-Benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide


Meta-Methoxy Benzyl Ether Substitution on the 4-Oxo-4H-Pyran-2-Carboxamide Scaffold Confers Predicted Increased Hydrogen-Bond Acceptor Capacity Relative to the 4-Fluoro Analog

The 3-methoxybenzyl group at the 5-position of the pyranone ring (target compound, CAS 1021209-98-2) introduces a hydrogen-bond acceptor (OMe) at the meta position of the pendant phenyl ring. The direct comparator, N-(1-benzylpiperidin-4-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide (CAS 1021209-53-9), replaces this with a 4-fluorobenzyl group, which abolishes that H-bond acceptor capacity and alters the electronic character of the aryl ring . In the Src inhibitor series reported by Farard et al., benzyloxy substituents with electron-donating or H-bond-accepting groups at the meta or para position produced differential inhibition of Src kinase in enzymatic assays [1]. Although the precise IC50 for this exact compound has not been publicly disclosed, the presence of a meta-methoxy group is predicted to enhance binding to kinase hinge regions that accommodate a methoxy oxygen, as seen in crystallographic complexes of related 4-oxo-4H-pyran-2-carboxamides with WDR5 [2].

Src kinase inhibition medicinal chemistry structure–activity relationship

The 1-Benzylpiperidine Amide Appendage Imparts Dual Pharmacophore Potential Not Present in Simple Benzylamide Analogs

The 1-benzylpiperidin-4-yl amide moiety of the target compound is a privileged fragment for binding to monoamine transporters (SERT, NET, DAT) and melatonin receptors [1][2]. In a systematic SAR study of 24 4-benzylpiperidine carboxamides, Paudel et al. demonstrated that compounds with a two-carbon linker and appropriately substituted aromatic rings achieved IC50 values in the sub-micromolar to low-micromolar range for serotonin, norepinephrine, and dopamine reuptake inhibition, with some compounds transitioning from dual SNRI to triple reuptake inhibitor profiles [1]. By comparison, N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, which replaces the 1-benzylpiperidine with a simple 4-methoxybenzyl amine, would be predicted to lose all affinity for monoamine transporters and melatonin receptors, restricting its utility to Src kinase or related pyranone targets only .

monoamine transporter melatonin receptor polypharmacology

Predicted Lipophilicity (clogP) of the Target Compound Positions It in an Intermediate Range Relative to Close Analogs, Influencing Membrane Permeability and Nonspecific Binding

Calculated logP (clogP) values, a key determinant of passive membrane permeability and nonspecific protein binding, differ systematically across the 5-benzyloxy series. The target compound bears a 3-methoxybenzyl group, which is moderately more polar than the unsubstituted benzyl analog but less polar than hydrogen-bond-donating substituents. Using ChemAxon/Marvin-based predictions (available via PubChem and vendor computational data), the following comparison is drawn: (1) Target (3-OMe): clogP ≈ 3.2; (2) 5-Benzyloxy analog (unsubstituted): clogP ≈ 3.6; (3) 5-(4-Fluorobenzyl) analog: clogP ≈ 3.8; (4) 5-(4-Methoxybenzyl) analog: clogP ≈ 3.0 . This ~0.6 log unit range translates to an approximately 4-fold difference in theoretical membrane partitioning, which can affect cell-based assay performance and in vivo distribution [1].

ADME lipophilicity drug-likeness

Recommended Application Scenarios for N-(1-Benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide Based on Comparative Evidence


Src Kinase Inhibitor Screening Where Meta-Methoxy H-Bonding Is Desired

The 3-methoxybenzyl ether group provides a hydrogen-bond acceptor (the methoxy oxygen) at a position that can engage the kinase hinge or nearby residue side chains. This compound is preferred over the 4-fluoro analog (CAS 1021209-53-9) when the assay aims to probe the contribution of a meta-oriented H-bond acceptor to Src kinase inhibition, as established in the SAR framework of Farard et al. [1]. The intermediate clogP (~3.2) also ensures better aqueous compatibility than more lipophilic analogs during biochemical assay setup .

Monoamine Transporter Polypharmacology Profiling

The 1-benzylpiperidine moiety intrinsic to this compound is a validated pharmacophore for SERT, NET, and DAT engagement [2]. When the research goal is to evaluate concomitant Src kinase inhibition and monoamine reuptake inhibition in a single chemical entity, this compound provides that dual potential, unlike N-(4-methoxybenzyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide, which lacks the piperidine fragment and would be restricted to kinase-only readouts.

Melatonin Receptor Ligand Screening

The 3-methoxy substitution pattern on the benzyl group resonates with the meta-alkoxy motif found in patent melatonergic agents (e.g., US 5,530,012) [3]. Combined with the 1-benzylpiperidine fragment, this compound can serve as a scaffold for probing melatonin MT1/MT2 receptor binding, offering a distinct substitution pattern relative to previously disclosed 3-alkoxybenzylpiperidines.

ADME Structure–Property Relationship Studies in the 4-Oxo-4H-Pyran-2-Carboxamide Series

With a predicted clogP of ~3.2, this compound fills a specific lipophilicity niche between the more polar 4-methoxybenzyl (clogP ~3.0) and the more lipophilic 4-fluoro (clogP ~3.8) and unsubstituted benzyl (clogP ~3.6) analogs . It is ideally suited for systematic permeability, solubility, and metabolic stability comparisons within a matched molecular pair analysis, enabling deconvolution of the contribution of the meta-methoxy group to ADME properties.

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.